molecular formula C9H11FO B125688 (1S)-1-(4-fluorophenyl)propan-1-ol CAS No. 145438-93-3

(1S)-1-(4-fluorophenyl)propan-1-ol

Cat. No. B125688
M. Wt: 154.18 g/mol
InChI Key: CBNKDCZWGZSHNR-VIFPVBQESA-N
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Description

(1S)-1-(4-fluorophenyl)propan-1-ol, also known as (1S)-1-fluoro-1-phenylpropane-1-ol, is an organic compound that is used as a synthetic intermediate in various scientific applications. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 145°C. This compound is a chiral alcohol that is optically active and has been studied extensively for its potential applications in various fields.

Scientific Research Applications

Dopamine Transporter Inhibition

The compound 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, a derivative of (1S)-1-(4-fluorophenyl)propan-1-ol, has been studied for its potential therapeutic effects in psychostimulant abuse. It effectively reduced the reinforcing effects of cocaine and methamphetamine in rats without exhibiting psychostimulant behaviors itself. This compound showed improved dopamine transporter (DAT) affinity and moderate metabolic stability, indicating its potential as a treatment for psychostimulant use disorders (Slack et al., 2020).

Antipsychotic Potential

Another derivative, 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models. This compound showed a promising profile with less propensity for neurological side effects compared to other antipsychotic drugs, indicating its potential in the treatment of psychiatric disorders (Wise et al., 1985).

Sphingosine-1-Phosphate Receptor Targeting

A study evaluated a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, which is clinically significant due to its role in multiple sclerosis and other conditions. The radiotracer showed promise in animal models of inflammatory diseases and its safety and dosimetry were confirmed in human participants (Brier et al., 2022).

Antitumor Activity

The compound CHM-1-P-Na, a hydrophilic prodrug of CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one], exhibited excellent antitumor activity in preclinical models. It caused apoptotic effects in breast carcinoma cells and its endogenous levels of mitotic spindle checkpoint proteins correlated with cellular response to microtubule disruption. This compound is highly promising for development as an anticancer clinical trials candidate (Chou et al., 2010).

properties

IUPAC Name

(1S)-1-(4-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNKDCZWGZSHNR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4-fluorophenyl)propan-1-ol

Synthesis routes and methods

Procedure details

This ester (6.52 g, 33.6 mmol) was dissolved in ethyl acetate (100 ml), and 5% rhodium/alumina (1.30 g) was added thereto followed by stirring under a hydrogen atmosphere for 8 hours at room temperature. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure, and then the residue was dissolved in anhydrous tetrahydrofuran (30 ml). This solution was added dropwise to a suspension of lithium aluminium hydride (1.26 g, 33.2 mmol) in anhydrous tetrahydrofuran (60 ml) in the ice bath. The reaction mixture was stirred for 30 minutes at the same temperature, and a saturated aqueous sodium sulfate solution was added thereto followed by stirring for 10 minutes at room temperature. The mixture was filtered through Celite, and the filtrate was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by flash chromatography on a silica gel column (elution solvent; hexane:ethyl acetate=5:1-1:1) to give 4-fluorophenylpropan-1-ol (4.86 g, 95% yield) as a colorless oil.
Name
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
catalyst
Reaction Step Four

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